molecular formula C8H9N3OS B1195635 2-[(2-Hydroxyphenyl)methylene]hydrazinecarbothioamide

2-[(2-Hydroxyphenyl)methylene]hydrazinecarbothioamide

Cat. No. B1195635
M. Wt: 195.24 g/mol
InChI Key: OHNSRYBTSVDDKA-UHFFFAOYSA-N
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Patent
US06001937

Procedure details

Salicylaldehyde was added dropwise over 5 min. to a solution of thiosemicarbazide (5.47 g, 60 mmol) in 75 mL water maintained at 75° C. A white solid began to precipitate immediately. The resulting mixture was heated to reflux for 2 hours, then cooled to room temperature and filtered to give salicylaldehyde thiosemicarbazone (11.5 g, 98%) as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:10][NH:11][C:12]([NH2:14])=[S:13]>O>[CH:1](=[N:10][NH:11][C:12]([NH2:14])=[S:13])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
5.47 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate immediately
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)=NNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.